molecular formula C11H14ClNO B8261926 1-(3-Chloropyridin-4-yl)-3,3-dimethylbutan-1-one CAS No. 898785-59-6

1-(3-Chloropyridin-4-yl)-3,3-dimethylbutan-1-one

Cat. No.: B8261926
CAS No.: 898785-59-6
M. Wt: 211.69 g/mol
InChI Key: BUOKZCXJCNGFNI-UHFFFAOYSA-N
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Description

1-(3-Chloropyridin-4-yl)-3,3-dimethylbutan-1-one is an organic compound that features a pyridine ring substituted with a chlorine atom at the 3-position and a butanone moiety at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloropyridin-4-yl)-3,3-dimethylbutan-1-one typically involves the reaction of 3-chloropyridine with a suitable ketone precursor under controlled conditions. One common method is the Friedel-Crafts acylation, where 3-chloropyridine reacts with 3,3-dimethylbutanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloropyridin-4-yl)-3,3-dimethylbutan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted pyridine derivatives, depending on the nucleophile used.

Scientific Research Applications

1-(3-Chloropyridin-4-yl)-3,3-dimethylbutan-1-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound may be used in the development of bioactive molecules or as a probe in biochemical studies.

    Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(3-Chloropyridin-4-yl)-3,3-dimethylbutan-1-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorine atom and the ketone group can influence the compound’s binding affinity and specificity for its target.

Comparison with Similar Compounds

Similar Compounds

    3-Chloropyridine: A simpler analog lacking the butanone moiety.

    1-(3-Bromopyridin-4-yl)-3,3-dimethylbutan-1-one: A similar compound with a bromine atom instead of chlorine.

    1-(3-Chloropyridin-4-yl)-2,2-dimethylpropan-1-one: A structural isomer with a different alkyl chain.

Uniqueness

1-(3-Chloropyridin-4-yl)-3,3-dimethylbutan-1-one is unique due to the combination of the pyridine ring, chlorine substitution, and the butanone moiety. This specific structure imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.

Properties

IUPAC Name

1-(3-chloropyridin-4-yl)-3,3-dimethylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-11(2,3)6-10(14)8-4-5-13-7-9(8)12/h4-5,7H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUOKZCXJCNGFNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)C1=C(C=NC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70696459
Record name 1-(3-Chloropyridin-4-yl)-3,3-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898785-59-6
Record name 1-(3-Chloropyridin-4-yl)-3,3-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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